3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole
Description
Properties
Molecular Formula |
C19H16N8 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole |
InChI |
InChI=1S/C19H16N8/c1-2-4-17-16(3-1)19(24-22-17)18-13-27(25-23-18)15-11-21-26(12-15)10-7-14-5-8-20-9-6-14/h1-6,8-9,11-13H,7,10H2,(H,22,24) |
InChI Key |
OIBSHQOKWHILDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CN(N=C4)CCC5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-step Reactions
The preparation can be achieved through a multi-step synthetic route involving the following key stages:
Formation of Pyrazole Derivative :
- The initial step typically involves the condensation of a suitable hydrazine derivative with a carbonyl compound to form a pyrazole ring.
- For example, phenylhydrazine can react with an appropriate diketone or aldehyde under acidic or basic conditions to yield the pyrazole skeleton.
-
- The next step involves the formation of the triazole ring, often achieved through a cycloaddition reaction between azides and alkynes or via the Huisgen reaction.
- A common method includes reacting 1-(2-pyridin-4-ylethyl)-1H-pyrazole with an appropriate azide in the presence of a copper catalyst to facilitate the formation of the triazole.
-
- The final step involves constructing the indazole moiety, which can be synthesized through cyclization reactions using appropriate precursors.
- This may involve the reaction of a substituted aniline with a diazo compound or via cyclization of an aryl hydrazine derivative.
One-Pot Synthesis Approach
Recent advancements have introduced one-pot synthesis methods that allow for more efficient production:
- In this method, all reagents are combined in a single reaction vessel, which simplifies purification and reduces reaction times.
Combine 2-pyridin-4-ylethyl hydrazine, an appropriate carbonyl compound, and an azide in a solvent such as ethanol.
Heat the mixture under reflux conditions for several hours while monitoring the reaction progress via thin-layer chromatography (TLC).
Upon completion, cool the mixture and precipitate the product by adding water or another suitable solvent.
Data Table: Summary of Preparation Methods
Research Findings
Recent studies have demonstrated various approaches to synthesize derivatives similar to this compound:
Yield Optimization : The use of microwave-assisted synthesis has been shown to significantly enhance yields and reduce reaction times compared to traditional heating methods.
Biological Activity : Compounds synthesized through these methods have been evaluated for their biological activities, indicating potential applications in treating various diseases due to their structural diversity and pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable example is the use of triazole-containing compounds in targeting specific oncogenic pathways.
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Triazole Derivative A | Apoptosis induction | Breast Cancer | |
| Triazole Derivative B | Cell cycle arrest | Lung Cancer |
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects. The inhibition of COX enzymes by pyrazole derivatives has been well-documented, suggesting that 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole may exhibit similar activity.
| Compound | COX Inhibition | Inflammation Model | Reference |
|---|---|---|---|
| Pyrazole A | COX-1, COX-2 Inhibition | Carrageenan-induced paw edema | |
| Pyrazole B | Selective COX-2 Inhibition | Lipopolysaccharide-induced inflammation |
Molecular Recognition
The unique physicochemical properties of the compound allow it to participate in molecular recognition processes essential for drug design. Its ability to form hydrogen bonds and π-stacking interactions makes it a candidate for developing selective inhibitors targeting protein-protein interactions.
Structure-Activity Relationship Studies
The compound serves as a valuable scaffold for SAR studies aimed at optimizing biological activity. Variations in substituents on the indazole or triazole rings can lead to enhanced potency or selectivity against specific targets.
Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications significantly increased their efficacy against cancer cell lines.
Clinical Trials and Therapeutic Development
Ongoing clinical trials are investigating the therapeutic potential of related compounds in treating chronic inflammatory diseases and cancers. Preliminary results suggest promising outcomes, warranting further exploration into the pharmacokinetics and safety profiles of these compounds.
Mechanism of Action
The mechanism of action of 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole involves its interaction with specific molecular targets and pathways. It often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
A. FGFR Inhibitors ()
- Compound 105: 3-(5′-Substituted-benzimidazole)-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole. Activity: Pan-FGFR inhibitor with IC50 values of 0.9–6.1 nM for FGFR1–3. Demonstrated 96.9% tumor growth inhibition (TGI) in xenograft models at 10 mg/kg . Comparison: Replacing the dichloropyridin-ethoxy group in Compound 105 with a pyridin-4-ylethyl-triazole moiety (as in the target compound) may alter FGFR selectivity due to steric and electronic differences. The triazole’s ability to form hydrogen bonds could enhance binding to ATP pockets.
B. Quinazoline-Triazole Derivatives ()
- Examples : [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(halogenated benzyl)-1H-triazol-4-yl]-phenyl}-amine derivatives (3b–3h).
- Substituents : Halogens (Br, I, Cl), methoxyethoxy groups.
- Physicochemical Properties : Melting points range from 83–134°C; purity 97–99%.
- Comparison : The target compound’s indazole core may confer greater metabolic stability compared to quinazoline, while the pyridin-4-ylethyl group could improve solubility over halogenated benzyl substituents .
C. Triazolyl-Phenyl-Amine Derivatives ()
- Examples : Compounds a9–a12 with bromo-, methoxy-, and trifluoromethyl-phenyl substituents.
Key Structural and Functional Insights
Role of Pyridine Substituents :
- The 3,5-dichloropyridin-4-yl group in Compound 105 enhances FGFR binding through halogen interactions. In contrast, the target compound’s pyridin-4-ylethyl group may prioritize solubility and π-cation interactions .
Triazole vs.
Indazole vs. Quinazoline Cores :
- Indazole’s fused aromatic system (target compound) likely increases metabolic stability over quinazoline derivatives, which are prone to oxidation .
Biological Activity
The compound 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data from various studies.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to This compound exhibit significant anti-inflammatory effects. For instance, studies on pyrazole derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX-2 Inhibition IC50 (µM) | Reference |
|---|---|---|
| Compound A | 0.04 ± 0.01 | |
| Compound B | 0.04 ± 0.09 | |
| Target Compound | TBD | Current Study |
These findings suggest that the target compound may also possess similar inhibitory properties against COX enzymes, contributing to its anti-inflammatory potential.
2. Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. A study demonstrated that certain derivatives could inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12 | |
| Compound B | HeLa | 15 | |
| Target Compound | TBD | TBD | Current Study |
Preliminary data suggest that the target compound may exhibit similar anticancer activity, warranting further investigation.
3. Antimicrobial Activity
Antimicrobial properties have also been observed in related compounds. Studies indicate that certain substituted pyrazoles demonstrate significant antibacterial activity against various strains.
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 | |
| Compound B | S. aureus | 16 | |
| Target Compound | TBD | TBD | Current Study |
This suggests that This compound may also possess significant antimicrobial properties.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of similar compounds:
- Study on Anti-inflammatory Effects : A compound structurally related to the target compound was tested for its ability to reduce inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs like indomethacin.
- Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that specific derivatives could induce apoptosis and inhibit tumor growth, indicating potential for development as anticancer agents.
- Antimicrobial Testing : Various derivatives were tested against common bacterial strains, demonstrating effective inhibition and suggesting a broad spectrum of antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
